molecular formula C25H26N4O3S B2724157 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine CAS No. 1112430-92-8

3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine

Cat. No. B2724157
CAS RN: 1112430-92-8
M. Wt: 462.57
InChI Key: RMZZSJAKYUMERO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the piperazine ring could make the compound soluble in water .

Scientific Research Applications

Anticancer and Antiproliferative Applications

Compounds with piperazine substituents, similar in structure to the one , have been evaluated for their anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles with a piperazine substituent have shown effectiveness against various cancer cell lines, including lung, kidney, and breast cancers, among others (Kostyantyn Turov, 2020). Additionally, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, suggesting potential antimicrobial and anticancer applications (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial Activity

Research on derivatives of pyrazolopyrimidine, similar to the queried compound, revealed their synthesis and evaluation against various microbial strains, showing significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Synthesis and Structural Characterization

Studies on compounds incorporating pyrazole and piperazine units have focused on their synthesis and structural characterization, providing insights into their potential uses in medicinal chemistry and as precursors in synthesizing novel biologically active molecules. For instance, research on the synthesis of novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and their molecular structure investigations through X-ray crystallography and DFT calculations highlighted their potential in drug design (Ihab Shawish et al., 2021).

Enzyme Inhibition

Compounds with structural features similar to the compound have been evaluated for their enzyme inhibitory activities, suggesting potential therapeutic applications. For instance, studies on novel pyrazolyl-s-triazine derivatives showed promising antimicrobial and antifungal activities, hinting at their potential utility in addressing drug resistance (Anamika Sharma et al., 2017).

Future Directions

Future research could involve studying the biological activity of this compound and developing synthesis methods for it. Given the interesting structure of the compound, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-4-29-24(31)23-22(19-13-18(32-3)10-11-20(19)28(23)2)27-25(29)33-14-21(30)26-17-9-8-15-6-5-7-16(15)12-17/h8-13H,4-7,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZSJAKYUMERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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